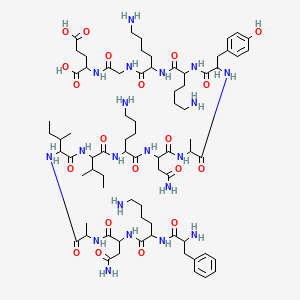
5-Fluoro-2-(3-fluorophenoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(3-fluorophenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms attached to the benzene ring, making it a fluorinated aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-fluorophenoxy)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Another method involves the nucleophilic fluorination of a suitable precursor. For example, the synthesis of 2-fluorobenzoic acids can be achieved by nucleophilic fluorination of 1,2-dihalobenzenes using reagents such as potassium fluoride (KF) in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Fluor-2-(3-Fluorphenoxy)benzoesäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie N-Bromsuccinimid (NBS) zur Bromierung und verschiedene Nucleophile für nukleophile Substitutionsreaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Chinone liefern, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
5-Fluor-2-(3-Fluorphenoxy)benzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer fluorierter Verbindungen verwendet.
Biologie: Die Verbindung kann zur Untersuchung enzymkatalysierter Reaktionen verwendet werden, an denen fluorierte Substrate beteiligt sind.
Industrie: Die Verbindung kann zur Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Fluor-2-(3-Fluorphenoxy)benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Das Vorhandensein von Fluoratomen kann die Reaktivität und die Bindungsaffinität der Verbindung zu biologischen Zielstrukturen beeinflussen. So kann Fluor beispielsweise die Lipophilie und die metabolische Stabilität der Verbindung verbessern, wodurch sie in biologischen Systemen effektiver wird .
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(3-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. For example, fluorine can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Fluorbenzoesäure
- 3-Fluorbenzoesäure
- 4-Fluorbenzoesäure
- 5-Fluor-2-(Trifluormethyl)benzoesäure
Einzigartigkeit
5-Fluor-2-(3-Fluorphenoxy)benzoesäure ist aufgrund des Vorhandenseins von zwei Fluoratomen in bestimmten Positionen am Benzolring einzigartig. Dieses strukturelle Merkmal kann im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und physikalische Eigenschaften, wie z. B. erhöhte Stabilität und Reaktivität, verleihen .
Eigenschaften
Molekularformel |
C13H8F2O3 |
|---|---|
Molekulargewicht |
250.20 g/mol |
IUPAC-Name |
5-fluoro-2-(3-fluorophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8F2O3/c14-8-2-1-3-10(6-8)18-12-5-4-9(15)7-11(12)13(16)17/h1-7H,(H,16,17) |
InChI-Schlüssel |
ZXEDYAXYJGAWLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)
![3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12318019.png)

![10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12318025.png)
